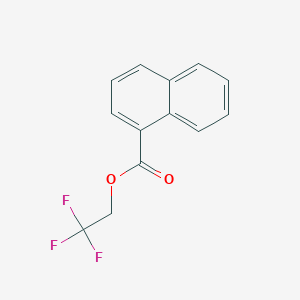
2,2,2-Trifluoroethyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl naphthalene-1-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a naphthalene ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid, while reduction may produce 2,2,2-trifluoroethyl naphthalene-1-methanol.
Scientific Research Applications
2,2,2-Trifluoroethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate involves its interaction with molecular targets through its trifluoroethyl and naphthalene moieties. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions with biological targets. These properties make it a valuable tool in the study of molecular recognition and binding.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the naphthalene ring.
Naphthalene-1-carboxylic acid: Shares the naphthalene core but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl benzoate: Another ester with a trifluoroethyl group but attached to a benzene ring instead of naphthalene.
Uniqueness: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate is unique due to the combination of the trifluoroethyl group and the naphthalene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
80054-94-0 |
|---|---|
Molecular Formula |
C13H9F3O2 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)8-18-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
InChI Key |
LYUBWOFARTYQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


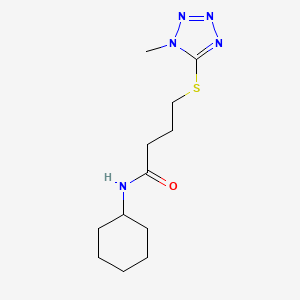
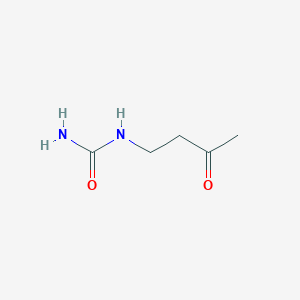

![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
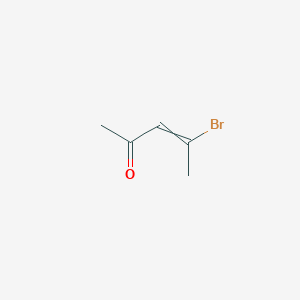


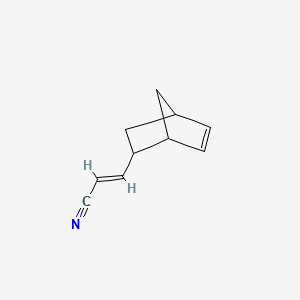
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
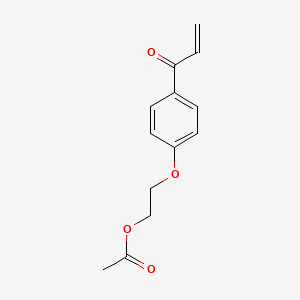
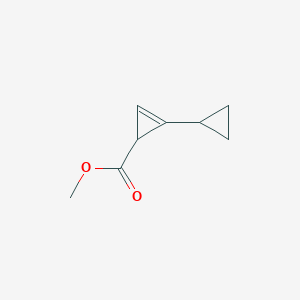
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
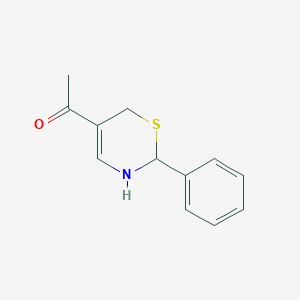
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
